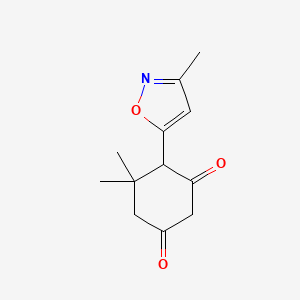
5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve catalyst-free and microwave-assisted one-pot methods. For example, the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be efficient and catalyst-free .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and nitrile oxides. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts such as gold or platinum .
Major Products: The major products formed from these reactions include 5-substituted amino-isoxazole, 4-substituted methoxycarbonyl-isoxazole, and various iodoisoxazoles .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its diverse biological activities make it a valuable compound for drug development and therapeutic research.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione involves its interaction with various molecular targets and pathways. For example, it has been shown to moderately reduce heart rate, cardiac output, and force of contraction in isolated frog heart studies . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with ion channels and receptors in the cardiovascular system.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione include other isoxazole derivatives such as 3,5-disubstituted-4,5-dihydroisoxazoles and 3,4,5-trisubstituted isoxazoles .
Uniqueness: What sets 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione apart from other similar compounds is its unique substitution pattern on the isoxazole ring, which imparts distinct biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H15NO3/c1-7-4-10(16-13-7)11-9(15)5-8(14)6-12(11,2)3/h4,11H,5-6H2,1-3H3 |
Clave InChI |
PMCIEXIFDVFAMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2C(=O)CC(=O)CC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)
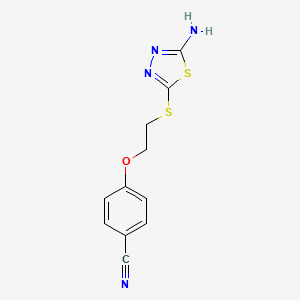
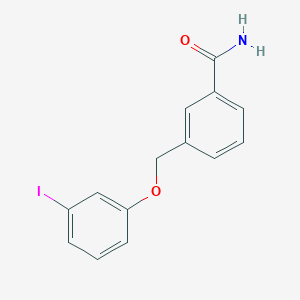
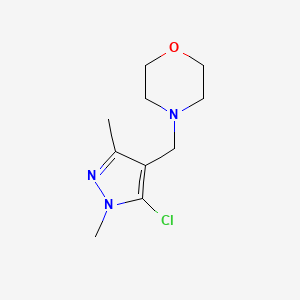
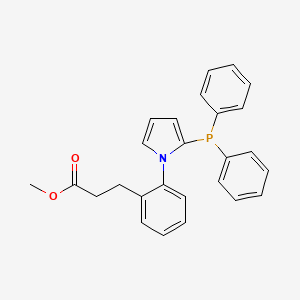
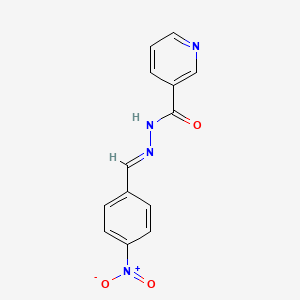
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
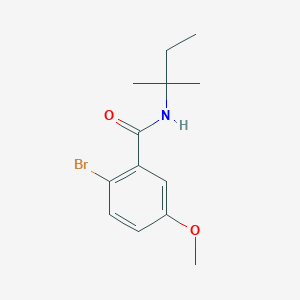
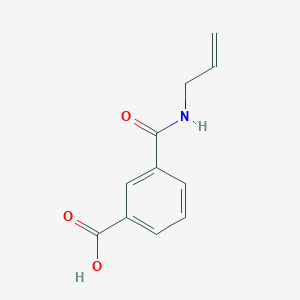
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
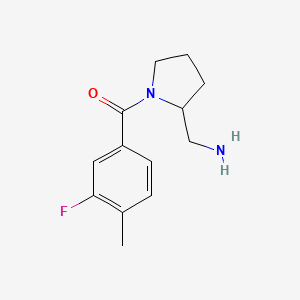

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
